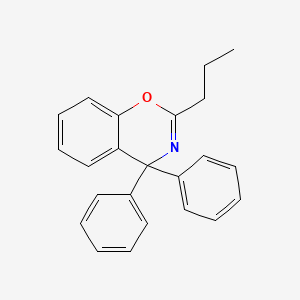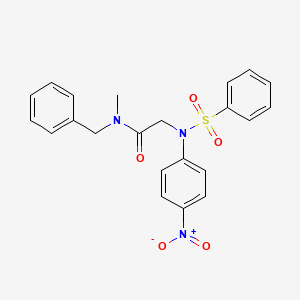![molecular formula C28H32N4O6 B5000964 3,3'-(1,4-piperazinediyl)bis[1-(3-ethoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5000964.png)
3,3'-(1,4-piperazinediyl)bis[1-(3-ethoxyphenyl)-2,5-pyrrolidinedione]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3'-(1,4-piperazinediyl)bis[1-(3-ethoxyphenyl)-2,5-pyrrolidinedione], commonly known as PEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEPP belongs to the family of bis-pyrrolidinediones and has a unique chemical structure that makes it highly suitable for use in research studies. In
作用机制
PEPP acts as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. By inhibiting DPP-4, PEPP can increase insulin secretion and decrease blood glucose levels, making it a potential treatment for diabetes. Additionally, PEPP has been found to exhibit potent antioxidant properties, which can help protect cells from oxidative damage and reduce inflammation.
Biochemical and Physiological Effects:
PEPP has been found to exhibit a range of biochemical and physiological effects, including the inhibition of DPP-4, increased insulin secretion, decreased blood glucose levels, and potent antioxidant and anti-inflammatory properties. It has also been found to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative disorders.
实验室实验的优点和局限性
PEPP has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, including its relatively high cost and limited availability.
未来方向
There are several future directions for research on PEPP, including its potential applications in the treatment of cancer, neurodegenerative disorders, and other diseases. Additionally, further research is needed to explore the mechanisms of action of PEPP and its potential interactions with other drugs and compounds. Finally, the development of new synthesis methods for PEPP could help to increase its availability and reduce its cost, making it more accessible for use in research studies.
Conclusion:
In conclusion, PEPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and potent antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Further research is needed to explore its full potential and develop new synthesis methods to increase its availability and reduce its cost.
合成方法
The synthesis of PEPP involves the reaction of 3,4-dioxo-2-phenylpyrrolidine with 1,4-diaminopiperazine in the presence of an acid catalyst. The reaction takes place at a temperature of around 100°C and is completed within a few hours. The resulting product is then purified using column chromatography to obtain pure PEPP crystals.
科学研究应用
PEPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug development, and biochemistry. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
1-(3-ethoxyphenyl)-3-[4-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O6/c1-3-37-21-9-5-7-19(15-21)31-25(33)17-23(27(31)35)29-11-13-30(14-12-29)24-18-26(34)32(28(24)36)20-8-6-10-22(16-20)38-4-2/h5-10,15-16,23-24H,3-4,11-14,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJIIOJCYVXWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC(=CC=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B5000885.png)
![1-[4-(4-methoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5000894.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide 1-oxide](/img/structure/B5000902.png)


![1'-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5000923.png)
![1-(4-chlorophenyl)-5-({[3-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5000930.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5000944.png)
![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5000949.png)
![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5000956.png)

![1-methyl-4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5000976.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-4-carboxamide](/img/structure/B5000981.png)
![1-benzyl-N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinamine](/img/structure/B5000984.png)